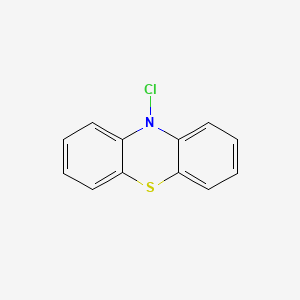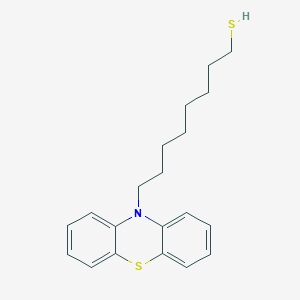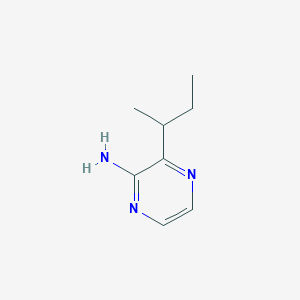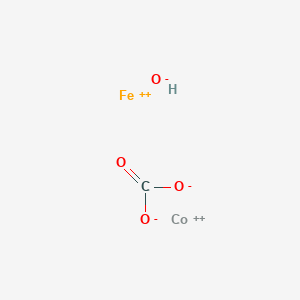
cobalt(2+);iron(2+);carbonate;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);iron(2+);carbonate;hydroxide is a complex compound that combines the properties of cobalt, iron, carbonate, and hydroxide ions. This compound is of significant interest due to its potential applications in various fields, including catalysis, electrochemistry, and materials science. The unique combination of cobalt and iron in this compound provides it with distinct chemical and physical properties that make it suitable for a range of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);iron(2+);carbonate;hydroxide can be achieved through various methods, including coprecipitation and hydrothermal synthesis. In the coprecipitation method, aqueous solutions of cobalt and iron salts are mixed with a carbonate source, such as sodium carbonate, under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Hydrothermal synthesis involves the reaction of cobalt and iron salts with a carbonate source in a sealed autoclave at elevated temperatures and pressures. This method allows for better control over the particle size and morphology of the resulting compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coprecipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality. The precipitate is then subjected to filtration, washing, and drying steps to obtain the final product.
化学反应分析
Types of Reactions
Cobalt(2+);iron(2+);carbonate;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and iron ions, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out under basic conditions.
Substitution: Substitution reactions involve the replacement of hydroxide or carbonate ions with other anions, such as chloride or nitrate. These reactions can be facilitated by the addition of the corresponding acid or salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of higher oxidation state cobalt and iron oxides, while reduction may yield lower oxidation state species.
科学研究应用
Cobalt(2+);iron(2+);carbonate;hydroxide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as the oxygen evolution reaction (OER) in water splitting. Its unique combination of cobalt and iron provides enhanced catalytic activity and stability.
Electrochemistry: It is employed in the development of advanced electrode materials for supercapacitors and batteries. The compound’s high surface area and conductivity make it suitable for energy storage applications.
Materials Science: The compound is used in the synthesis of advanced materials, such as layered double hydroxides (LDHs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of the compound, including its use as a contrast agent in magnetic resonance imaging (MRI) and as a therapeutic agent in cancer treatment.
作用机制
The mechanism of action of cobalt(2+);iron(2+);carbonate;hydroxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In electrochemical applications, the compound’s high surface area and conductivity enhance the efficiency of charge storage and transfer.
The molecular targets and pathways involved in these processes depend on the specific application. For instance, in the oxygen evolution reaction, the compound interacts with water molecules to generate oxygen gas through a series of redox reactions.
相似化合物的比较
Cobalt(2+);iron(2+);carbonate;hydroxide can be compared with other similar compounds, such as:
Cobalt(2+);nickel(2+);carbonate;hydroxide: This compound has similar applications in catalysis and electrochemistry but may exhibit different catalytic activities and stability due to the presence of nickel instead of iron.
Cobalt(2+);manganese(2+);carbonate;hydroxide: The inclusion of manganese provides different redox properties and can influence the compound’s performance in various applications.
Iron(2+);nickel(2+);carbonate;hydroxide: This compound combines the properties of iron and nickel, offering unique advantages in specific applications, such as energy storage and catalysis.
The uniqueness of this compound lies in its combination of cobalt and iron, which provides a balance of catalytic activity, stability, and conductivity that is not easily achieved with other metal combinations.
属性
CAS 编号 |
144972-88-3 |
|---|---|
分子式 |
CHCoFeO4+ |
分子量 |
191.79 g/mol |
IUPAC 名称 |
cobalt(2+);iron(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.Fe.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |
InChI 键 |
MYRJPMMFCARPLB-UHFFFAOYSA-K |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Fe+2].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)

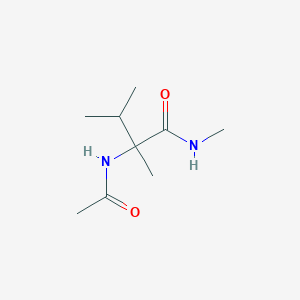
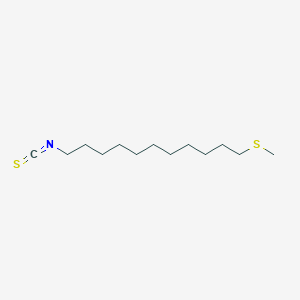
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
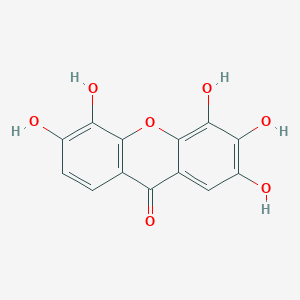
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
